molecular formula C13H19N3O2 B1198721 4-Nitrosoprocainamide CAS No. 95576-28-6

4-Nitrosoprocainamide

Cat. No. B1198721
Key on ui cas rn: 95576-28-6
M. Wt: 249.31 g/mol
InChI Key: HVBDBNBRWGIRLT-UHFFFAOYSA-N
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Patent
US07387795B2

Procedure details

The NOPA/water slurry was prepared by dispersing NOPA crystals in water under ambient conditions, and by oven-annealing the slurry in a closed container at a temperature of 70° C. for a time sufficient so as to yield a pourable, translucent, partial-solution of NOPA in water. NOPA was similarly mixed with IPA to yield a completely soluble solution at room temperature. The octanoic acid and NOS compounds were used as received in their neat liquid forms.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH2:6][CH2:7][NH:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([N:17]=[O:18])=[CH:13][CH:12]=1)=[O:10])[CH2:4][CH3:5]>O>[CH3:5][CH2:4][N:3]([CH2:6][CH2:7][NH:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([N:17]=[O:18])=[CH:13][CH:12]=1)=[O:10])[CH2:2][CH3:1].[OH2:10].[CH3:5][CH2:4][N:3]([CH2:6][CH2:7][NH:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([N:17]=[O:18])=[CH:13][CH:12]=1)=[O:10])[CH2:2][CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O.O
Name
Type
product
Smiles
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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